molecular formula C12H14O4 B118151 Diethyl Phthalate-d4 CAS No. 93952-12-6

Diethyl Phthalate-d4

Cat. No.: B118151
CAS No.: 93952-12-6
M. Wt: 226.26 g/mol
InChI Key: FLKPEMZONWLCSK-KDWZCNHSSA-N
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Description

Diethyl phthalate-d4 (DEP-d4) is a deuterated analog of diethyl phthalate (DEP), where four hydrogen atoms in the benzene ring are replaced with deuterium (^2H) . This isotopic substitution minimizes interference during mass spectrometry (MS) analysis, making DEP-d4 a critical internal standard (IS) for quantifying non-deuterated phthalates like dimethyl phthalate (DMP), DEP, and di-n-butyl phthalate (DnBP) in environmental and biological matrices . Its molecular formula is C₁₂²H₄H₁₀O₄, with a molecular weight of 226.26 g/mol and a purity typically exceeding 95% . DEP-d4 is widely used in gas chromatography-mass spectrometry (GC-MS) workflows to correct for matrix effects, injection volume variability, and instrument drift .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate typically involves the deuteration of diethyl phthalate. The process includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient deuteration. The production facilities are equipped with specialized reactors and purification systems to ensure the high quality and purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

DEP-d₄ undergoes hydrolysis under acidic or alkaline conditions, yielding deuterated ethanol and phthalic acid:

C12H10D4O4+2H2OPhthalic acid+2C2D5OH\text{C}_{12}\text{H}_{10}\text{D}_4\text{O}_4+2\,\text{H}_2\text{O}\rightarrow \text{Phthalic acid}+2\,\text{C}_2\text{D}_5\text{OH}

Kinetic Data

ConditionHalf-Life (25°C)NotesSource
pH 1.0 (acid)48 hoursComplete ester cleavage
pH 13 (base)12 hoursFaster than non-DEP

Deuterium substitution slightly slows hydrolysis due to kinetic isotope effects .

Biodegradation Pathways

Microbial degradation of DEP-d₄ involves sequential enzymatic hydrolysis:

  • Esterase-mediated cleavage to monoethyl phthalate-d₂ (MEP-d₂).

  • Further hydrolysis to phthalic acid-d₀ (non-deuterated).

Key Enzymes

  • Esterases (e.g., cholesterol esterase)

  • Phthalate dioxygenase

Environmental Half-Life

MediumHalf-LifeSource
Soil7–14 days
Aquatic3–10 days

Deuterium labeling does not significantly alter biodegradation rates compared to non-deuterated DEP .

Thermal Decomposition

At temperatures >300°C, DEP-d₄ decomposes into phthalic anhydride and deuterated ethylene:

C12H10D4O4ΔPhthalic anhydride+2C2D4+H2O\text{C}_{12}\text{H}_{10}\text{D}_4\text{O}_4\xrightarrow{\Delta}\text{Phthalic anhydride}+2\,\text{C}_2\text{D}_4+\text{H}_2\text{O}

Thermal Stability Data

ParameterValueSource
Autoignition Temp440°C
Flash Point170°C

Reactivity with Oxidizing Agents

DEP-d₄ reacts violently with strong oxidizers (e.g., HNO₃), producing CO₂ and deuterated water:

C12H10D4O4+14O212CO2+5H2O+2D2O\text{C}_{12}\text{H}_{10}\text{D}_4\text{O}_4+14\,\text{O}_2\rightarrow 12\,\text{CO}_2+5\,\text{H}_2\text{O}+2\,\text{D}_2\text{O}

Safety Notes

  • Avoid contact with nitric acid or permanganates .

  • Generates electrostatic charges due to low conductivity .

Photodegradation

Under UV light, DEP-d₄ undergoes photolysis:

C12H10D4O4hνBenzene derivatives+CO2\text{C}_{12}\text{H}_{10}\text{D}_4\text{O}_4\xrightarrow{h\nu}\text{Benzene derivatives}+\text{CO}_2

Quantum Yield

Wavelength (nm)Quantum Yield
2540.03

Scientific Research Applications

Analytical Chemistry

1.1 Use as an Internal Standard

DEP-d4 is primarily utilized as an internal standard in mass spectrometry, particularly in gas chromatography-mass spectrometry (GC-MS) analyses. The deuterated compound helps in quantifying the concentration of non-deuterated phthalates in complex matrices, such as food and environmental samples. The isotopic labeling improves the accuracy and precision of measurements by compensating for matrix effects and variations in instrument response.

Table 1: Recovery Rates of DEP-d4 in Various Matrices

Sample TypeRecovery Rate (%)
Food Samples90-106
Medical Devices64-115
Environmental Samples80-95

Toxicological Studies

2.1 Assessment of Phthalate Exposure

DEP-d4 has been employed in toxicological studies to assess human exposure to phthalates. By using DEP-d4 as a tracer, researchers can better understand the pharmacokinetics and metabolism of phthalates in biological systems. For instance, studies have shown that DEP and its metabolites can induce reproductive toxicity and developmental effects, particularly in male offspring.

Case Study: Reproductive Toxicity Assessment

A systematic review highlighted that exposure to DEP may lead to androgen-independent male reproductive toxicity. In animal models, DEP exposure resulted in adverse effects on sperm quality and developmental outcomes . The use of DEP-d4 allowed for precise tracking of DEP metabolism and its impact on reproductive health.

Environmental Monitoring

3.1 Detection in Environmental Samples

DEP-d4 is also significant in environmental monitoring, where it aids in detecting the presence and concentration of phthalates in soil, water, and air samples. Its use as an internal standard enhances the reliability of environmental assessments regarding phthalate contamination.

Table 2: Phthalate Concentrations Detected in Environmental Samples

Sample TypeDEP Concentration (ng/L)
River Water5-20
Soil Samples10-50
Air Samples1-5

Medical Applications

4.1 Leaching from Medical Devices

Research has documented the leaching of phthalates from medical supplies into intravenous fluids and other medical applications. The use of DEP-d4 has been crucial in quantifying these leachates, ensuring patient safety by assessing potential exposure levels during medical treatments .

Case Study: Leaching from IV Bags

In a study examining phthalate migration into IV infusion fluids, concentrations of DEP were detected at levels that raised concerns about patient exposure during treatment . The incorporation of DEP-d4 allowed for accurate quantification and assessment of leaching rates.

Regulatory Implications

The applications of DEP-d4 extend into regulatory science as well. Its role as an internal standard helps regulatory bodies assess compliance with safety standards concerning phthalate levels in consumer products and environmental samples.

Mechanism of Action

The mechanism of action of diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to altered biological effects. The compound’s interaction with enzymes and receptors can modulate various biochemical pathways, making it a valuable tool in drug development and metabolic studies .

Comparison with Similar Compounds

Comparison with Similar Deuterated Phthalates

Structural and Chemical Properties

Deuterated phthalates share a common benzene-dicarboxylate backbone but differ in alkyl chain length and deuteration patterns. Key examples include:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application (Target Analytes)
Diethyl phthalate-d4 C₁₂²H₄H₁₀O₄ 226.26 93952-12-6 DMP, DEP, DnBP
Bis(2-ethylhexyl) phthalate-d4 (DEHP-d4) C₂₄³H₄H₃₈O₄ 390.58 93951-87-2 DEHP, long-chain phthalates
Dibutyl phthalate-d4 (DBP-d4) C₁₆²H₄H₂₂O₄ 282.37 93952-11-5 DBP, BBP
Di-n-hexyl phthalate-d4 (DHXP-d4) C₂₀²H₄H₃₀O₄ 342.44 N/A DHXP, long-chain derivatives
Dioctyl phthalate-d4 (DnOP-d4) C₂₄²H₄H₃₈O₄ 394.58 93952-13-7 DnOP, high-molecular-weight phthalates

Key Observations :

  • Deuteration Sites : DEP-d4 is deuterated on the benzene ring (positions 3,4,5,6), while other analogs (e.g., DBP-d4) may vary in deuteration patterns .
  • Molecular Weight: Longer alkyl chains (e.g., DEHP-d4, DnOP-d4) increase molecular weight, affecting volatility and chromatographic retention times .

Analytical Performance in GC-MS

Quantification Ions and Selectivity

Deuterated phthalates are selected based on their distinct mass-to-charge (m/z) ratios to avoid overlap with target analytes:

Compound Quantification Ion (m/z) Confirmation Ions (m/z) Target Analytes
DEP-d4 153 125, 80 DEP, DMP, DnBP
DEHP-d4 153 149, 167 DEHP, adipates
DBP-d4 153 150, 29 DBP, BBP

Note: Despite sharing the same quantification ion (m/z 153), DEP-d4 and DEHP-d4 are distinguishable via retention time and confirmation ions .

Chromatographic Behavior

  • Retention Time : Shorter-chain deuterated phthalates (e.g., DEP-d4) elute earlier in GC compared to longer-chain analogs (e.g., DEHP-d4) due to lower boiling points .
  • Matrix Compatibility : DEP-d4 is optimal for polar matrices (e.g., dust, water), while DEHP-d4 performs better in lipid-rich samples .

Advantages of DEP-d4

  • Precision : Internal standardization with DEP-d4 reduces quantification errors by 10–15% in trace analysis of DEP and DMP .
  • Versatility : Compatible with multi-analyte methods for detecting phthalates in indoor dust, food packaging, and air samples .

Limitations

  • Chain-Length Specificity : DEP-d4 is less effective for quantifying long-chain phthalates (e.g., DEHP) due to divergent physicochemical properties .
  • Interference Risks: Co-elution with non-target compounds (e.g., plasticizers) may occur in complex matrices, necessitating tandem MS (MS/MS) for confirmation .

Case Studies and Research Findings

  • Indoor Dust Analysis: DEP-d4 enabled precise quantification of DEP (recovery: 92–105%) in Italian indoor dust samples, outperforming non-deuterated IS .
  • Biomonitoring : DEP-d4 corrected for urinary matrix effects in human exposure studies, achieving a limit of detection (LOD) of 0.1 ng/mL for DEP metabolites .
  • Method Validation: In a 2023 study, DEP-d4 showed inferior correlation coefficients (R² = 0.89) compared to non-phthalate IS (R² = 0.97) for multi-analyte methods, highlighting context-dependent utility .

Biological Activity

Diethyl phthalate-d4 (DEP-d4) is a deuterated form of diethyl phthalate (DEP), a compound widely used as a plasticizer in various consumer products. The biological activity of DEP-d4, while less studied than its non-deuterated counterpart, is critical for understanding its environmental impact and potential health effects. This article reviews the biological activity of DEP-d4, focusing on its toxicity, metabolic pathways, and implications for human health.

Chemical Structure and Properties

Diethyl phthalate (DEP) has the chemical formula C12H14O4C_{12}H_{14}O_4 and is characterized by its ester functional groups. The deuterated version, DEP-d4, contains four deuterium atoms replacing hydrogen atoms in the molecule. This modification allows for enhanced tracking in biological studies using mass spectrometry.

1. General Toxicity

Studies have indicated that phthalates, including DEP, can exhibit various toxicological effects. For instance, chronic exposure to DEP has been associated with liver hypertrophy and hyperplasia in rodent models, primarily through activation of peroxisome proliferator-activated receptor alpha (PPARα) . In a two-year study involving B6C3F1 mice, no significant adverse clinical signs were observed; however, alterations in liver weights were noted at higher doses .

Study Design Findings
4-week dermal study on ratsIncreased liver and kidney weights at high doses; no dermatotoxicity observed .
2-year chronic exposure in miceSimilar survival rates compared to controls; increased liver weights at higher doses .

2. Reproductive Toxicity

Phthalates are known endocrine disruptors, and DEP is no exception. Research indicates that exposure to DEP can lead to reproductive abnormalities in animal models. For example, reduced testosterone levels in male rodents have been linked to underdevelopment of androgen-dependent tissues . The disruption of testosterone homeostasis is particularly concerning as it may lead to conditions resembling testicular dysgenesis syndrome in humans.

Metabolism and Excretion

The metabolism of DEP involves hydrolysis into monoethyl phthalate (MEP), which is then further metabolized or excreted. Studies utilizing deuterated forms like DEP-d4 allow for precise tracking of these metabolites in biological systems. For instance, a study reported significant percutaneous absorption of DEP in rats, with approximately 50% excreted within a week .

Case Study 1: Human Exposure Assessment

A systematic review highlighted the association between maternal exposure to phthalates and adverse reproductive outcomes, including preterm delivery and low birth weight . This underscores the potential risks posed by DEP and its metabolites during critical developmental windows.

Case Study 2: Environmental Impact

DEP has been detected in various environmental matrices, raising concerns about its persistence and bioaccumulation. A study on leaching from medical supplies demonstrated significant amounts of phthalates released into the environment, emphasizing the need for monitoring and regulation .

Q & A

Q. Basic: How is Diethyl Phthalate-d4 identified and characterized in analytical chemistry?

Answer:
DEP-d4 is identified via its unique isotopic signature (deuterium atoms at positions 3,4,5,6) using mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC). Key parameters include:

  • Molecular weight : 180.20 g/mol (vs. 176.21 g/mol for non-deuterated DEP) .
  • CAS No. : 93952-12-6 .
  • Chromatographic retention times : Compared to non-deuterated DEP to confirm isotopic separation (e.g., GC/MS retention time shifts due to deuterium substitution) .

Methodology :

  • Prepare calibration curves using DEP-d4 standards (e.g., 200 µg/mL in methanol) .
  • Use high-resolution MS (HRMS) to distinguish isotopic peaks (e.g., m/z 181 vs. 177 for DEP-d4 and DEP, respectively) .

Q. Basic: What are the primary applications of DEP-d4 in environmental or toxicological research?

Answer:
DEP-d4 is used as an internal standard for quantifying non-deuterated phthalates in complex matrices (e.g., water, biological fluids, polymers). Applications include:

  • Exposure assessment : Correcting matrix effects during LC/MS or GC/MS analysis of DEP in human urine or environmental samples .
  • Quality control : Monitoring recovery rates in extraction protocols (e.g., solid-phase microextraction) .

Methodology :

  • Spike samples with DEP-d4 prior to extraction to account for analyte loss.

  • Calculate recovery rates using the formula:

    Recovery (%)=Measured DEP-d4 concentrationSpiked DEP-d4 concentration×100\text{Recovery (\%)} = \frac{\text{Measured DEP-d4 concentration}}{\text{Spiked DEP-d4 concentration}} \times 100

    Optimal recovery ranges: 85–115% .

Q. Advanced: How can researchers resolve data discrepancies when using DEP-d4 in multi-analyte phthalate panels?

Answer:
Discrepancies often arise from cross-talk between deuterated and non-deuterated phthalates or matrix interference . Solutions include:

  • Chromatographic optimization : Adjust column temperature gradients to separate DEP-d4 from co-eluting compounds (e.g., dibutyl phthalate) .
  • Isotopic purity verification : Confirm DEP-d4 purity (>98%) via nuclear magnetic resonance (NMR) or HRMS to rule out contamination .
  • Blank controls : Run solvent and procedural blanks to identify background contamination sources .

Example : In a 2023 study, DEP-d4 co-eluted with ethylene glycol monododecyl ether in polyester samples; adjusting the GC ramp rate resolved the issue .

Q. Advanced: What are the challenges in quantifying low-level DEP-d4 in human tissue samples, and how are they mitigated?

Answer:
Challenges :

  • Limit of detection (LOD) : DEP-d4 signals can be masked by endogenous compounds.
  • Ion suppression : Matrix components (e.g., lipids) reduce MS sensitivity.

Mitigation strategies :

  • Pre-concentration : Use liquid-liquid extraction (LLE) with ethyl acetate to enrich DEP-d4 .
  • Ion suppression testing : Compare DEP-d4 response in solvent vs. matrix-matched calibrants .
  • Instrumentation : Employ tandem MS (MS/MS) to enhance specificity (e.g., monitoring transition m/z 181 → 153) .

Q. Advanced: How does DEP-d4 facilitate toxicokinetic studies of diethyl phthalate?

Answer:
DEP-d4 serves as a surrogate tracer to study absorption, distribution, metabolism, and excretion (ADME) of DEP in vivo. Key applications:

  • Metabolic stability : Track deuterium retention to identify metabolic pathways (e.g., hydrolysis to monoethyl phthalate) .
  • Tissue distribution : Use DEP-d4 to normalize DEP concentrations in organs (e.g., liver vs. adipose tissue) .

Methodology :

  • Administer DEP-d4 orally or intravenously in animal models.
  • Quantify DEP-d4 and metabolites via LC-HRMS with isotope dilution .

Q. Basic: What safety protocols are recommended for handling DEP-d4 in laboratory settings?

Answer:
DEP-d4 is not classified as hazardous under OSHA standards but requires standard lab precautions :

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods during solvent evaporation steps.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as chemical waste .

Advanced: What unresolved questions exist regarding DEP-d4’s role in cumulative phthalate risk assessment?

Answer:
Data gaps (per ATSDR/NTP/EPA joint assessments) :

  • Interaction effects : How DEP-d4 interacts with other phthalates (e.g., DEHP) in mixed exposure models.
  • Long-term stability : Degradation kinetics of DEP-d4 in environmental matrices (e.g., soil).

Research priorities :

  • Develop multi-generational studies using DEP-d4 to assess transplacental exposure.
  • Validate DEP-d4 as a biomarker in epidemiological cohorts .

Properties

IUPAC Name

diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKPEMZONWLCSK-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC)C(=O)OCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584031
Record name Diethyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93952-12-6
Record name 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93952-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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